(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid
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Overview
Description
2-(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid is a complex organic compound with a unique structure that combines elements of indene and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the indeno-pyran ring system. The propyl group is introduced through alkylation reactions, and the acetic acid moiety is added via carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts to accelerate the reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-c]pyran derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Tetrahydroindeno derivatives: These compounds have a similar indene ring but lack the pyran moiety.
Pyran derivatives: These compounds contain the pyran ring but do not have the indene structure.
Uniqueness
2-(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid is unique due to its combination of indene and pyran rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
57932-16-8 |
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Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-(1-propyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)acetic acid |
InChI |
InChI=1S/C17H20O3/c1-2-8-17(11-16(18)19)15-10-12-5-3-4-6-13(12)14(15)7-9-20-17/h3-6H,2,7-11H2,1H3,(H,18,19) |
InChI Key |
LELYEZPITWAYKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2=C(CCO1)C3=CC=CC=C3C2)CC(=O)O |
Origin of Product |
United States |
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